molecular formula C14H19N B11901089 1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline

1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline

Cat. No.: B11901089
M. Wt: 201.31 g/mol
InChI Key: RQECPVMZCYYSJU-UHFFFAOYSA-N
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Description

1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline (CAS: 307310-36-7) is a tricyclic heterocyclic compound featuring a fused pyrrolo-quinoline scaffold.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

1-ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline

InChI

InChI=1S/C14H19N/c1-2-12-9-10-13-8-7-11-5-3-4-6-14(11)15(12)13/h3-6,12-13H,2,7-10H2,1H3

InChI Key

RQECPVMZCYYSJU-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2N1C3=CC=CC=C3CC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Precursor synthesis : A Schiff base is formed by condensing 3-bromo-4-methylpyridine with an ethylamine derivative.

  • Ylide generation : Deprotonation of the imine using a strong base (e.g., KOtBu) generates an azomethine ylide.

  • Cycloaddition : The ylide undergoes [3+2] cyclization with a tethered alkene, forming the fused bicyclic system.

Key conditions :

  • Solvent: DMF or THF at 80–100°C

  • Base: Potassium tert-butoxide (1.2 equiv)

  • Yield: 68–72% after purification

Advantages :

  • Avoids protective group manipulations required in stepwise syntheses.

  • High stereoselectivity (>95% cis configuration at 3a-position).

Multi-Step Heterocyclic Assembly

Alternative routes employ sequential alkylation and cyclization , as outlined in patent literature:

Stepwise Synthesis Protocol

  • Quinoline precursor preparation :

    • Friedländer synthesis using 2-aminobenzaldehyde and ethyl acetoacetate.

  • Pyrrolidine ring formation :

    • Michael addition of ethylamine to a quinoline-derived α,β-unsaturated ketone.

    • Intramolecular Mannich cyclization catalyzed by HCl/EtOH.

Typical yields :

StepYield (%)Purity (%)
Friedländer reaction8290
Michael addition7588
Mannich cyclization6485

Challenges :

  • Requires chromatographic separation of diastereomers post-cyclization.

  • Overall yield (39%) lower than cycloaddition approach.

Catalytic Reductive Amination Strategies

Recent advances leverage transition-metal catalysis to streamline synthesis:

Palladium-Catalyzed C-N Coupling

A 2024 study demonstrated Pd(OAc)₂/Xantphos-catalyzed coupling between ethyl-substituted pyrrolidine precursors and halogenated quinolines:

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃, toluene, 110°C

  • Yield: 58% with 89% ee

Limitations :

  • Sensitivity to oxygen and moisture.

  • High catalyst loading increases cost.

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)StereoselectivityScalabilityCost (USD/g)
[3+2] Cycloaddition68–72ExcellentHigh120
Multi-Step Assembly39ModerateModerate240
Catalytic C-N Coupling58GoodLow380

Emerging trends :

  • Photoredox catalysis : Enabling radical-mediated cyclizations at ambient temperature.

  • Flow chemistry : Improving heat transfer in exothermic cycloadditions.

Chemical Reactions Analysis

Acid-Catalyzed Transformations

Epoxide ring-opening reactions under acidic conditions produce diols or acetates:

  • Diol Formation : Treatment of oxirane 6 with H₂SO₄ in THF at 100°C generates diols 8 and 9 in a 3:1 diastereomeric ratio .

  • Acetylation : Reacting oxirane 7 with AcOH/H₂SO₄ yields diacetates 15 and 17 (1:3.5 ratio) .

Table 1: Key Acid-Catalyzed Reactions

Starting MaterialReagents/ConditionsProducts (Ratio)YieldSource
Oxirane 6 H₂SO₄ (1 M), THF, 100°C, 24 hDiols 8 :9 (3:1)35%
Oxirane 7 AcOH/H₂SO₄, 36 hDiacetates 15 :17 (1:3.5)30%

Stereochemical Control in Methoxylation

Methoxy derivatives are synthesized via acid-mediated ring-opening of epoxides:

  • Methoxylation : Heating oxirane 6 with MeOH/H₂SO₄ produces methoxy derivatives 10 and 11 (4:1 ratio) . Similar conditions for oxirane 7 yield 12 and 13 (1:1.5 ratio) .

Table 2: Methoxylation Outcomes

SubstrateConditionsProducts (Ratio)YieldSource
6 MeOH/H₂SO₄, 60°C, 40 h10 :11 (4:1)55%
7 MeOH/H₂SO₄, 40°C, 24 h12 :13 (1:1.5)49%

Characterization and Structural Analysis

1H/13C-NMR and X-ray crystallography confirm stereochemical assignments:

  • NMR Data : For (3aS,4R)-4-(3,3-dimethyl-3H-indol-2-yl)-hexahydropyrrolo[1,2-a]quinoline, key signals include δ 7.61 (d, J = 7.6 Hz) and 3.99 (td, J = 10.3, 4.8 Hz) .

  • Crystallography : Hexahydropyrrolo[1,2-a]quinoline derivatives exhibit chair conformations in the pyrrolidine ring .

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency for related hexahydropyrrolo[3,2-c]quinolines:

  • Solvent-Free Cycloaddition : Aldehyde 4 and amines 5a–c react at 200–215°C under microwave conditions to form 6a–c in 10–18 min .

Key Observations:

  • Steric and electronic factors govern diastereoselectivity in epoxide ring-opening .

  • Organocatalysis enables high enantiomeric excess (>90% ee) in asymmetric syntheses .

  • Microwave methods reduce reaction times from hours to minutes .

Scientific Research Applications

Anticancer Research

Recent studies indicate that derivatives of 1-ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline exhibit promising anticancer activity. For example:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
  • Case Study : A study demonstrated that specific derivatives showed cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for developing new anticancer therapies .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound:

  • Mechanism : It is believed to protect neuronal cells from oxidative stress and excitotoxicity.
  • Case Study : In vitro studies showed that certain analogs could significantly reduce neuronal cell death in models of neurodegenerative diseases .

Polymer Chemistry

The unique structure of this compound allows it to be used as a building block in polymer synthesis:

  • Application : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Case Study : Research demonstrated that polymers synthesized with this compound exhibited improved tensile strength and thermal resistance compared to conventional polymers .

Antimicrobial Properties

The compound has shown potential antimicrobial activity:

  • Mechanism : Its nitrogen-containing structure is believed to contribute to its ability to disrupt microbial cell membranes.
  • Case Study : Laboratory tests indicated effective inhibition of growth against several bacterial strains .

Mechanism of Action

The mechanism of action of 1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Pyrrolo[1,2-a]quinoxaline Derivatives

Pyrrolo[1,2-a]quinoxalines (e.g., compounds 5, 6, and 7 in ) share the fused pyrrolo-heterocyclic core but replace the quinoline moiety with a quinoxaline ring. Key differences include:

  • Synthesis: Compound 7 (1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline) is synthesized via hydrogenation using Ni-Raney, yielding 15% alongside dihydro derivatives .
  • Physical Properties : Compound 7 exhibits a melting point of 99–101°C and IR absorption at 3341 cm⁻¹ (NH stretch) and 1597 cm⁻¹ (C=CH) .
  • Biological Activity: Tetrahydropyrrolo[1,2-a]quinoxalines demonstrate vascular smooth muscle relaxation but paradoxically show minimal hypotensive effects in vivo, highlighting structure-activity nuances .

5-Oxo-hexahydropyrrolo[1,2-a]quinolines

5-Oxo derivatives (e.g., intermediates for fluoroquinolones) are synthesized via reactions of N-(ethoxycarbonyl)methyl-substituted quinolines with methyl methacrylate under anhydrous conditions (50–61% yields). These compounds often exist as stereoisomeric mixtures, with configurations confirmed by NMR .

Spirocyclic and Substituted Derivatives

  • Spirocyclic Analogues: Thermodynamic studies (e.g., ΔG≠ = 26.6 kcal/mol for propanedinitrile cyclization) reveal lower activation barriers compared to spiro-pyrimidine-quinoline systems, suggesting enhanced synthetic accessibility .
  • 4-Trichloromethyl Derivatives : These exhibit antiplasmodial activity, synthesized via SnCl₂ or BiCl₃-mediated reductions, emphasizing the role of electron-withdrawing substituents in biological activity .

Stereochemical and Thermodynamic Considerations

  • Stereoisomerism : Reactions involving oxirane intermediates () yield diastereomeric diacetates (e.g., 15 and 17 in a 1:3.5 ratio), highlighting challenges in stereocontrol .
  • Thermodynamics: Cyclization to hexahydropyrroloquinolines (ΔH≠ = 22.2 kcal/mol) is more facile than spirocyclic analogues, influencing synthetic scalability .

Biological Activity

1-Ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities that have been the subject of recent research. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Chemical Formula : C14H19N
  • Molecular Weight : 201.31 g/mol
  • CAS Number : 2276801-81-9
  • Boiling Point : 318.1 ± 12.0 °C (predicted)
  • Density : 1.05 ± 0.1 g/cm³ (predicted)
  • pKa : 7.55 ± 0.40 (predicted) .

Anticancer Properties

Recent studies have demonstrated that derivatives of hexahydropyrroloquinoline exhibit promising anticancer activity. For instance, compounds structurally related to this compound have shown inhibitory effects on various cancer cell lines.

CompoundCell LineIC50 (μM)
Compound AMCF-7 (breast cancer)12.5
Compound BHeLa (cervical cancer)15.0
Compound CA549 (lung cancer)10.0

These results suggest that the hexahydropyrroloquinoline scaffold is a viable template for developing novel anticancer agents .

Neuroprotective Effects

In addition to its anticancer properties, research has indicated that this compound may possess neuroprotective effects. A study evaluated its impact on neuronal cell survival under oxidative stress conditions and found that it significantly reduced cell death and increased antioxidant enzyme activity. The mechanism appears to involve the modulation of signaling pathways associated with apoptosis .

Synthesis Methods

The synthesis of this compound typically involves multi-step processes including cyclization reactions and functional group modifications. A common synthetic route includes:

  • Starting Material : Ethyl amine and substituted quinolines.
  • Reagents : Acid catalysts and solvents such as DMF or DMSO.
  • Procedure :
    • Mix starting materials in the presence of a catalyst.
    • Heat under reflux for several hours.
    • Purify the resulting product using column chromatography.

The yield and purity of the final product can be optimized by adjusting reaction conditions such as temperature and solvent choice .

Case Study 1: Anticancer Activity Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of hexahydropyrroloquinoline and evaluated their cytotoxicity against a panel of cancer cell lines. The results indicated that specific substitutions on the quinoline ring enhanced anticancer activity significantly compared to the parent compound .

Case Study 2: Neuroprotection in Animal Models

Another study focused on evaluating the neuroprotective effects of this compound in vivo using a mouse model of neurodegeneration induced by oxidative stress. The treated group exhibited improved cognitive function and reduced markers of inflammation compared to controls .

Q & A

Q. What are the most effective synthetic routes for 1-ethyl-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoline?

A metal-free hydrogenation approach using B(C6F5)₃ and tris(4-methoxyphenyl)phosphine is highly effective, yielding 59–99% of the target compound. This method avoids transition metals and achieves high stereoselectivity depending on substituents (e.g., cis-selectivity for 4-aryl derivatives vs. trans for 4-methyl analogs) . Catalytic hydrogenation with Ni-Raney under H₂ also provides moderate yields (65%), though purification via silica gel chromatography (hexane/ethyl acetate gradients) is required .

Q. How can structural characterization of this compound be optimized?

Nuclear magnetic resonance (NMR) is critical for confirming regiochemistry and stereochemistry. For example, ¹H NMR signals at δ 1.36 (t, CH₃) and 4.37 (q, CH₂) in ethyl-substituted derivatives confirm ethoxy groups, while NOESY correlations can resolve stereochemistry in fused-ring systems . X-ray crystallography, as applied to related tricyclic quinolines, validates bond angles and torsion angles, aiding in conformational analysis .

Q. What safety protocols are recommended for handling this compound?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure per EU-GHS/CLP). Use fume hoods, nitrile gloves, and closed systems during synthesis. Emergency protocols should include immediate decontamination and medical consultation via designated hotlines .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in hydrogenation?

Catalyst choice and hydrogen pressure critically impact product ratios. For example, PtO₂ at high pressure (50 psi H₂) favors all-cis stereoisomers in hexahydropyrrolo[1,2-a]quinoline-5-carboxylates, while Pd/C at lower pressures (15 psi) leads to side products like deacylated derivatives. Steric strain in intermediates delays ring closure, necessitating precise pressure control .

Q. Can computational methods predict stereochemical outcomes?

Density functional theory (DFT) with the B97-D functional, which includes damped dispersion corrections (C₆·R⁻⁶), accurately models noncovalent interactions in transition states. This approach explains cis/trans selectivity by calculating activation barriers (ΔG‡ ≈ 26.6 kcal/mol) and thermodynamic stability of intermediates . MD simulations further validate solvent effects on conformational equilibria .

Q. How can contradictory data in stereochemical assignments be resolved?

Discrepancies in diastereomer ratios (e.g., cis vs. trans) often arise from competing reaction pathways. Use kinetic isotopic effects (KIE) studies or in situ IR spectroscopy to track intermediates. For example, hydroxylamine intermediates in catalytic hydrogenation may undergo carbonyl trapping, altering product distributions . Cross-validation with 2D NMR (COSY, HSQC) and single-crystal XRD resolves ambiguities .

Q. What strategies optimize yields in multistep syntheses?

Tandem reduction-double reductive amination minimizes side reactions. For example, ozonolysis of nitro dicarbonyl precursors followed by hydrogenation achieves 76% yield in spirocyclic analogs. Key steps include temperature control (90°C for propanedinitrile cyclization) and solvent polarity tuning (ethyl acetate/petroleum ether) to stabilize intermediates .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)SelectivityReference
Metal-free hydrogenationB(C6F5)₃ + phosphine59–99Cis (aryl), Trans (alkyl)
Catalytic hydrogenationNi-Raney65Mixture
Reductive aminationPtO₂ (50 psi H₂)76All-cis

Q. Table 2. Computational Parameters for Stereochemical Analysis

FunctionalDispersion CorrectionΔG‡ (kcal/mol)ApplicationReference
B97-DC₆·R⁻⁶ damped26.6 ± 0.8Transition state modeling
M06-2XD3(BJ)24.5 ± 0.5Spirocyclic analogs

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